2-(Chloromethoxy)-1,1-difluoroethane
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Overview
Description
2-(Chloromethoxy)-1,1-difluoroethane is an organic compound characterized by the presence of a chloromethoxy group and two fluorine atoms attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethoxy)-1,1-difluoroethane typically involves the reaction of 1,1-difluoroethane with chloromethyl methyl ether in the presence of a Lewis acid catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
CH3OCH2Cl+CH2F2→CH3OCH2CH2F2
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, distillation, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethoxy)-1,1-difluoroethane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction Reactions: Reduction can lead to the formation of simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with NaOH can yield 2-(hydroxymethoxy)-1,1-difluoroethane, while oxidation with KMnO4 can produce 2-(formyloxymethoxy)-1,1-difluoroethane.
Scientific Research Applications
2-(Chloromethoxy)-1,1-difluoroethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethoxy)-1,1-difluoroethane involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This modification can lead to changes in the biological activity of these molecules, making the compound useful in various biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Chloromethyl methyl ether: Similar in structure but lacks the fluorine atoms.
1,1-Difluoroethane: Similar in structure but lacks the chloromethoxy group.
2-(Chloromethoxy)ethanol: Contains a hydroxyl group instead of fluorine atoms.
Uniqueness
2-(Chloromethoxy)-1,1-difluoroethane is unique due to the presence of both chloromethoxy and difluoro groups, which impart distinct chemical and physical properties. These properties make it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-(chloromethoxy)-1,1-difluoroethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClF2O/c4-2-7-1-3(5)6/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGKGDPFNFCMFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)OCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1558385-27-5 |
Source
|
Record name | 2-(chloromethoxy)-1,1-difluoroethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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